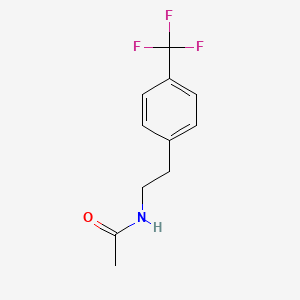

N-(4-(trifluoromethyl)phenethyl)acetamide

Vue d'ensemble

Description

“N-(4-(trifluoromethyl)phenethyl)acetamide” is a chemical compound with the molecular formula C9H8F3NO. It has an average mass of 203.161 Da and a mono-isotopic mass of 203.055801 Da . This compound is also known by other names such as 4’-(Trifluoromethyl)acetanilide and Acetamide, N-[4-(trifluoromethyl)phenyl]- .

Synthesis Analysis

The synthesis of “this compound” involves a two-step process. It starts with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 299.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 53.9±3.0 kJ/mol, and the flash point is 134.8±27.3 °C. The index of refraction is 1.495, and the molar refractivity is 45.5±0.3 cm3 .

Applications De Recherche Scientifique

Electrophilic Fluorinating Agent

N-(4-(trifluoromethyl)phenethyl)acetamide and its derivatives have been explored for their role as electrophilic fluorinating agents. For example, Perfluoro-[N-(4-pyridyl)acetamide], a derivative, has been shown to fluorinate various substrates under mild conditions, indicating potential applications in organic synthesis and material science (Banks, Besheesh, & Tsiliopoulos, 1996).

Glycoside Derivatives

Research on N-substituted acetamide glycosides from plants like Ephedra sinica has led to the discovery of several new compounds. These findings are significant for natural product chemistry and could have implications in pharmacology and biochemistry (Zhang et al., 2015).

Potential Pesticide Applications

Certain N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to this compound, have been characterized for potential use as pesticides. Their structure and properties were analyzed through X-ray powder diffraction, highlighting the importance of such compounds in agricultural research (Olszewska, Tarasiuk, & Pikus, 2011).

Plant Growth Regulation

Studies on mefluidide, a compound related to this compound, demonstrate its potential in protecting plants like cucumber and corn from chilling injury. This indicates possible applications in agriculture, particularly in enhancing the resilience of crops to temperature stress (Tseng & Li, 1984).

Molecular Docking Studies

The compound has been the subject of molecular docking studies, which analyze its interaction with biological targets. Such research is crucial in drug discovery and development, as it helps understand how these compounds might interact with biological receptors (El-Azab et al., 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into derivatives of 2-(substituted phenoxy) acetamide suggests potential applications in the development of new therapeutic agents with anticancer, anti-inflammatory, and analgesic activities. This area of study is significant for pharmaceutical development (Rani et al., 2014).

Mécanisme D'action

Target of Action

The primary target of N-(4-(trifluoromethyl)phenethyl)acetamide is the aggregation of anilines . Anilines are a class of compounds that are used in the manufacture of a wide variety of substances, including dyes, drugs, and plastics. By inhibiting the aggregation of anilines, this compound plays a crucial role in maintaining the stability of these substances .

Mode of Action

This compound interacts with its targets by stabilizing coumarin rings and light chains through the inhibition of their dehydrogenation . This interaction results in a reduction in the ability of certain organisms, such as mosquitoes, to synthesize ATP, which is essential for their flight muscles .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a stabilizer. By inhibiting the aggregation of anilines, it helps maintain the stability of a wide range of substances. Additionally, its impact on ATP synthesis in mosquitoes can have significant effects on these organisms’ ability to fly .

Propriétés

IUPAC Name |

N-[2-[4-(trifluoromethyl)phenyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-8(16)15-7-6-9-2-4-10(5-3-9)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJGVPBXNRCDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)

![N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2822862.png)

![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2822864.png)

![(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2822868.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2822874.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2822875.png)